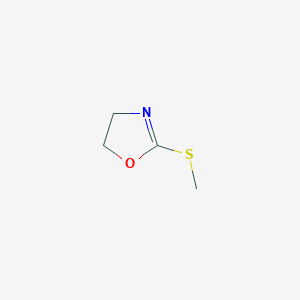

2-Methylthiooxazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7NOS |

|---|---|

Molecular Weight |

117.17 g/mol |

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C4H7NOS/c1-7-4-5-2-3-6-4/h2-3H2,1H3 |

InChI Key |

XDIASJCZMJPICQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NCCO1 |

Origin of Product |

United States |

The Oxazoline Heterocycle: a Pillar of Modern Organic Synthesis and Catalysis

The oxazoline (B21484) ring, a five-membered heterocycle containing both oxygen and nitrogen, is a structural feature of immense importance in modern organic chemistry. ijpsr.come-bookshelf.de Its prevalence stems from its utility in a wide array of applications, ranging from medicinal and agricultural chemistry to materials science and polymer chemistry. ijpsr.come-bookshelf.de The 2-oxazoline isomer is the most common and synthetically useful variant. diva-portal.org

The significance of the oxazoline ring system can be attributed to several key factors:

Chiral Ligands in Asymmetric Catalysis: Chiral oxazolines are foundational components of some of the most successful and widely used ligands in asymmetric catalysis. acs.org Their ready synthesis from accessible chiral β-amino alcohols allows for the creation of a vast library of ligands with tunable steric and electronic properties. acs.org These ligands, often in complex with transition metals, are instrumental in controlling the stereochemical outcome of a multitude of chemical reactions, leading to the production of single-enantiomer compounds—a critical requirement in the pharmaceutical industry. sigmaaldrich.comrsc.orgnih.govmdpi.comprinceton.edu The pioneering work of Brunner and others in the 1980s with pyridine-oxazoline (pybox) ligands opened the door to their extensive use in reactions like asymmetric reductions and Heck couplings. researchgate.net

Synthetic Intermediates: The oxazoline ring serves as a versatile synthetic handle. It can be used to activate adjacent positions for chemical modification and can be readily converted into other functional groups, making it a valuable tool for the construction of complex molecules. researchgate.net

Biologically Active Molecules: The oxazoline moiety is a core structure in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties. ijpsr.com

Protecting Groups: The stability of the oxazoline ring under various reaction conditions allows it to function as a protecting group for carboxylic acids and other functionalities during multi-step syntheses.

The following table provides a glimpse into the diverse applications of the oxazoline scaffold in catalysis:

| Catalyst/Ligand Type | Metal | Reaction Type | Reference |

| Pyridine-oxazoline (pybox) | Copper(II) | Phenylation of 1,2-diols | researchgate.net |

| Phosphinooxazoline (PHOX) | Palladium | Decarboxylative asymmetric allylic alkylation | acs.org |

| DBFOX | Nickel | Various asymmetric transformations | acs.org |

| Chiral Oxazaborolidinium Ions (COBIs) | Boron | Diels-Alder, Cyclopropanation, Epoxidation | sigmaaldrich.com |

The Strategic Niche of 2 Methylthiooxazoline in Chemical Research

Established Synthetic Pathways

Traditional methods for synthesizing the 2-oxazoline ring form the bedrock of heterocyclic chemistry, primarily relying on cyclization reactions and subsequent modifications.

Cyclization Reactions for Oxazoline Ring Formation

The most prevalent and enduring strategy for constructing the 2-oxazoline ring is the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This transformation can be promoted by a variety of stoichiometric reagents designed to activate the hydroxyl or amide group. Commonly employed reagents include (diethylamino)sulfur trifluoride (DAST), the Burgess reagent, and combinations like triphenylphosphine/diethyl azodicarboxylate (DEAD). mdpi.com While effective, these methods often generate stoichiometric amounts of waste. mdpi.com

An alternative major pathway involves the reaction of nitriles with amino alcohols. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for synthesizing 2-aryl and 2-alkyl-2-oxazolines and can be facilitated by various catalysts or, in some cases, proceed under catalyst-free conditions. organic-chemistry.orgorganic-chemistry.org Other established routes include the reaction of aldehydes with amino alcohols in the presence of an oxidizing agent, such as N-bromosuccinimide or iodine. organic-chemistry.org Iodoarene-catalyzed methods have also been developed for the cyclization of N-propargylamides and β-amidoketones, providing two complementary routes to substituted 2-oxazolines. beilstein-journals.org

A study by Pridgen and Killmer detailed the synthesis of the precursor 4,4-dimethyloxazolidine-2-thione (B188968) from 2-amino-2-methyl-1-propanol (B13486) and carbon disulfide, which is then S-methylated with methyl iodide to yield 2-(methylthio)-4,4-dimethyl-2-oxazoline. acs.org

Derivatization and Functionalization Strategies Post-Cyclization

The 2-methylthio group is particularly valuable not as a final functionality but as a versatile leaving group, enabling the synthesis of other 2-substituted oxazolines that may be difficult to access directly. A key strategy involves the transition-metal-catalyzed cross-coupling of 2-(methylthio)-4,4-dimethyl-2-oxazoline with Grignard reagents. acs.org This represents a significant method for arylation directly at the C-2 position of the oxazoline ring. acs.org

In this approach, nickel- and palladium-phosphine complexes effectively catalyze the coupling. For instance, the use of [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) has been shown to be effective for this transformation. acs.org This methodology allows for the synthesis of a variety of 2-aryl-4,4-dimethyl-2-oxazolines from a single, readily available intermediate. acs.org

Table 1: Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines via Cross-Coupling Data sourced from Pridgen & Killmer (1981) acs.org

| Grignard Reagent (ArMgBr) | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylmagnesium bromide | NiCl₂(dppe) | 2-Phenyl-4,4-dimethyl-2-oxazoline | 81 |

| p-Tolylmagnesium bromide | NiCl₂(dppe) | 2-(p-Tolyl)-4,4-dimethyl-2-oxazoline | 85 |

| o-Tolylmagnesium bromide | NiCl₂(dppe) | 2-(o-Tolyl)-4,4-dimethyl-2-oxazoline | 76 |

| p-Anisylmagnesium bromide | NiCl₂(dppe) | 2-(p-Anisyl)-4,4-dimethyl-2-oxazoline | 79 |

| 1-Naphthylmagnesium bromide | NiCl₂(dppe) | 2-(1-Naphthyl)-4,4-dimethyl-2-oxazoline | 63 |

Another post-cyclization strategy, although more disruptive, is the ring-opening N-alkylation of 2-oxazolines. For example, 2-methyl-2-oxazoline (B73545) can undergo a potassium tert-butoxide-promoted ring-opening reaction with benzyl (B1604629) halides to produce 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.orgnih.gov While this breaks the heterocyclic ring, it demonstrates the reactivity of the oxazoline core for further functionalization into different structural scaffolds. beilstein-journals.orgnih.gov

Modern and Sustainable Synthetic Strategies

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing greener and more efficient methods for oxazoline synthesis.

Green Chemistry Principles in Oxazoline Synthesis

The principles of green chemistry have been actively applied to oxazoline synthesis, aiming to reduce waste, avoid hazardous solvents, and minimize energy consumption. ijpsonline.com One approach involves using heterogeneous catalysts like zeolites, which can facilitate the cyclization and dehydration of fatty acids with amino alcohols under microwave irradiation, offering a safe and high-yielding work-up procedure. researchgate.net The use of greener solvents is another key development; for instance, ethyl acetate has been successfully used to replace acetonitrile (B52724) in the polymerization of 2-ethyl-2-oxazoline, a significant improvement for pharmaceutical compliance. rsc.org Furthermore, innovative technologies like supercritical carbon dioxide have been employed for the synthesis of functionalized oligo(oxazolines), providing a more sustainable alternative to conventional routes that use organic solvents. nih.gov

Catalyst-Free Methodologies

Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and prevents potential product contamination with metal residues. A significant advancement is the metal- and catalyst-free synthesis of 2-aryl/heteroaryloxazolines from nitriles and aminoalcohols. organic-chemistry.org These reactions can be run under basic conditions, for example using sodium carbonate in methanol, to achieve good to excellent yields. organic-chemistry.org This method tolerates a wide variety of functional groups, allowing for the incorporation of biologically relevant motifs. organic-chemistry.org Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), have also been employed as a neutral reaction medium that promotes the condensation of aryl nitriles with 2-aminoethanol without the need for an external catalyst. tandfonline.com

Table 2: Catalyst-Free Synthesis of 2-Aryl-2-oxazolines Data sourced from Garg, Chaudhary, & Milton (2014) organic-chemistry.org

| Nitrile | Amino Alcohol | Conditions | Yield (%) |

|---|---|---|---|

| Benzonitrile (B105546) | 2-Aminoethanol | Na₂CO₃, MeOH, 80°C, 15h | 94 |

| 4-Chlorobenzonitrile | 2-Aminoethanol | Na₂CO₃, MeOH, 80°C, 15h | 92 |

| 4-Methoxybenzonitrile | 2-Aminoethanol | Na₂CO₃, MeOH, 80°C, 15h | 95 |

| 2-Pyridinecarbonitrile | 2-Aminoethanol | Na₂CO₃, MeOH, 80°C, 15h | 85 |

Electrochemical Approaches to Oxazoline Synthesis

Organic electrosynthesis is emerging as a powerful tool for green chemistry, replacing chemical oxidants with electrons to reduce waste and improve safety. acs.org An electrochemical approach for synthesizing trisubstituted 2-oxazolines has been developed via an intramolecular dehydrogenative C(sp³)–H functionalization. acs.orgacs.org This method uses potassium iodide (KI) as both the catalyst and the electrolyte and proceeds without any external oxidants or additives. acs.orgacs.org The reaction involves the cyclization of readily available β-amino arylketones to furnish diverse 2-oxazolines in good to excellent yields. acs.orgacs.org

Table 3: Electrochemical Synthesis of Trisubstituted 2-Oxazolines Data sourced from Wang et al. (2018) acs.org

| Substrate (β-Amino Arylketone) | Conditions | Yield (%) |

|---|---|---|

| 2-Amino-1,2-diphenylethan-1-one | KI, MeCN/H₂O, undivided cell, graphite (B72142) electrodes | 82 |

| 2-Amino-2-phenyl-1-(p-tolyl)ethan-1-one | KI, MeCN/H₂O, undivided cell, graphite electrodes | 85 |

| 2-Amino-1-(4-chlorophenyl)-2-phenylethan-1-one | KI, MeCN/H₂O, undivided cell, graphite electrodes | 84 |

| 2-Amino-1-(4-methoxyphenyl)-2-phenylethan-1-one | KI, MeCN/H₂O, undivided cell, graphite electrodes | 64 |

| 2-Amino-1-(naphthalen-2-yl)-2-phenylethan-1-one | KI, MeCN/H₂O, undivided cell, graphite electrodes | 71 |

Continuous Flow Reactor Methodologies for Oxazoline Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. seqens.com These benefits are particularly relevant for the synthesis of heterocyclic compounds like oxazolines, where reaction conditions often need to be precisely controlled.

While direct literature on the continuous flow synthesis of this compound is not abundant, the principles and techniques applied to related heterocyclic systems, such as oxazoles, thiazoles, and other oxazoline derivatives, provide a clear blueprint for its potential implementation. beilstein-journals.orgnih.gov A key strategy involves the telescoping of multiple reaction steps into a single, uninterrupted process, which minimizes manual handling and the isolation of potentially unstable intermediates. nih.gov For instance, a three-step continuous-flow protocol has been successfully developed for the synthesis of 2-(azidomethyl)oxazoles, where the entire sequence from vinyl azide (B81097) to the final product is completed in under 10 minutes. beilstein-journals.org

Adapting this for this compound could involve the reaction of a suitable N-acyl-L-cysteine derivative with a dehydrating agent in a heated flow reactor. The precise control of temperature and residence time in a microreactor would be crucial for optimizing the cyclization and minimizing side reactions. Furthermore, the use of specialized flow reactors, such as those designed for handling slurries or solid-supported reagents, could facilitate the use of heterogeneous catalysts or scavengers to improve product purity and simplify downstream processing.

The continuous-flow synthesis of sulfur-containing compounds like thioureas has been achieved using aqueous polysulfide solutions, which allows for the homogeneous and mild application of sulfur. mdpi.com This approach could potentially be adapted for the synthesis of 2-thiooxazolines, which are precursors to this compound, by reacting an appropriate substrate with a sulfur source in a flow system. The enhanced safety profile of flow reactors is a major advantage when dealing with potentially hazardous reagents or exothermic reactions that can be challenging to scale up in batch mode. seqens.comrsc.org

Below is a table summarizing typical conditions found in the continuous flow synthesis of related heterocyclic compounds, which could serve as a starting point for the development of a this compound synthesis protocol.

| Heterocycle | Starting Materials | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

| 2-(Azidomethyl)oxazole | Vinyl azide, Bromoacetyl bromide | FEP Tubing Coil | 7-9 min (total) | 110-140 | 65-81 | beilstein-journals.org |

| 2-(1H-Indol-3-yl)thiazole | Thioamide, α-haloketone | Syrris AFRICA® | < 15 min (total) | 80-150 | 38-82 | nih.gov |

| Alkyne | Isoxazolone, Sodium nitrite | PFA Tubing Coil | < 1 min | 60 | up to 99 | rsc.org |

| Thiourea | Isocyanide, Amine, Sulfur | PFA Tubing Coil | 10 min | 60 | 70-96 | mdpi.com |

| 2-Pyrazoline | Aldehyde, Hydrazine, Alkene | PFA Tubing Coil | 2-10 min | 25-100 | 51-99 | rsc.org |

This table presents data for related heterocyclic compounds to illustrate typical parameters in continuous flow synthesis.

High-Throughput Screening and Combinatorial Library Generation of Oxazoline Scaffolds

High-throughput screening (HTS) and combinatorial chemistry are foundational pillars of modern drug discovery and materials science, enabling the rapid synthesis and evaluation of large numbers of compounds to identify molecules with desired properties. sigmaaldrich.comevotec.com These techniques are particularly well-suited for the exploration of versatile scaffolds like the oxazoline ring system. The generation of oxazoline libraries allows for systematic investigation of structure-activity relationships (SAR) by introducing diverse substituents around the core heterocycle.

The synthesis of 2-substituted-2-oxazoline libraries has been successfully demonstrated using automated synthesizers. nih.gov In one approach, the reaction of various nitriles with 2-aminoethanol was screened under different conditions (solvent, catalyst) to optimize the synthesis for a library of 29 different oxazolines. nih.gov This methodology could be directly adapted for creating a library based on the this compound scaffold. By starting with a core precursor and reacting it with a diverse set of reagents in a parallel format, a combinatorial library of functionalized derivatives can be generated. For example, variations could be introduced at the C4 and C5 positions of the oxazoline ring by using a library of different amino alcohol precursors in the initial cyclization step.

Another powerful strategy is the one-step construction of oxazoline libraries from 1,2-hydroxyalkyl azides and aldehydes, which was adapted for parallel synthesis using a polymer-bound phosphine (B1218219) to simplify purification. vapourtec.com This method highlights how synthetic methodologies can be tailored for high-throughput workflows to efficiently generate collections of distinct molecules. vapourtec.com

For the specific case of this compound, a hypothetical combinatorial library could be constructed to explore the impact of various functional groups on biological activity or material properties. The core structure could be modified at several positions. For instance, the methyl group on the sulfur could be replaced with other alkyl or aryl groups. Additionally, substituents on the oxazoline ring itself (at C4 and C5) could be varied. This approach would generate a matrix of related compounds, ideal for HTS campaigns. mdpi.comnih.gov

The following table illustrates a hypothetical design for a combinatorial library of 2-thiooxazoline derivatives, showcasing the potential for structural diversity.

| Compound ID | R1 (at Sulfur) | R2 (at C4) | R3 (at C5) |

| A1 | Methyl | H | H |

| A2 | Methyl | Phenyl | H |

| A3 | Methyl | H | CH₂OH |

| A4 | Methyl | COOH | H |

| B1 | Ethyl | H | H |

| B2 | Ethyl | Phenyl | H |

| B3 | Ethyl | H | CH₂OH |

| B4 | Ethyl | COOH | H |

| C1 | Benzyl | H | H |

| C2 | Benzyl | Phenyl | H |

| C3 | Benzyl | H | CH₂OH |

| C4 | Benzyl | COOH | H |

This table represents a hypothetical combinatorial library to demonstrate how the this compound scaffold could be diversified for HTS.

Mechanistic Investigations of 2 Methylthiooxazoline Reactivity

Chemoselective Ring-Opening and Ring-Closing Transformations

The 2-methylthiooxazoline ring system demonstrates notable reactivity, allowing for selective ring-opening and ring-closing reactions, which are fundamental to its application in organic synthesis. These transformations are often dictated by the choice of nucleophiles, electrophiles, and reaction conditions.

The oxazoline (B21484) ring, typically stable against a variety of nucleophiles and bases, can undergo nucleophilic ring-opening under acidic conditions. beilstein-journals.org This process generally involves an SN2 attack at the C5 position of the ring, leading to β-substituted carboxamides. beilstein-journals.org However, the 2-methylthio substituent provides an alternative reactive site. For instance, the ring-opening of 2-methyl-2-oxazoline (B73545) with benzyl (B1604629) halides can be promoted by potassium tert-butoxide (KOt-Bu) to produce 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.org In this reaction, KOt-Bu acts not only as a base to promote the N-alkylation but also as an oxygen donor. beilstein-journals.org

A variety of nucleophiles have been successfully employed to open the 2-oxazoline ring. These include:

S-nucleophiles : Thiophenols and other thiols. scispace.com

O-nucleophiles : Phenols. scispace.com

C-nucleophiles : Stabilized carbanions, often activated with methyl triflate. scispace.com

Halide nucleophiles : Typically used in the form of trimethylsilyl (B98337) halides (TMS-X). scispace.com

Other nucleophiles : Selenium and tellurium-containing nucleophiles have also been used. scispace.com

Acidic sulfonimide nucleophiles, such as dibenzenesulfonimide (B1583796) and dimethanesulfonimide, have been shown to open various alkyl-, aryl-, and heteroaryl-substituted 2-oxazoline rings. scispace.com These reactions proceed efficiently for electron-rich 2-oxazoline substrates in refluxing 1,4-dioxane, while electron-poor substrates are unreactive under these conditions. scispace.com

Conversely, ring-closing reactions are crucial for the synthesis of the oxazoline ring itself. A common method involves the cyclization of β-hydroxy or unsaturated amides. nih.gov An alternative, catalytic approach utilizes the intramolecular cyclization of 3-amido oxetanes in the presence of Indium(III) triflate (In(OTf)₃), which facilitates a smooth ring-opening of the oxetane (B1205548) followed by cyclization to form the 2-oxazoline ring. nih.gov This method is compatible with a wide array of functional groups. nih.gov

The following table summarizes the outcomes of KOt-Bu-promoted ring-opening N-alkylation of 2-methyl-2-oxazoline with various benzyl bromides. beilstein-journals.org

| Entry | Benzyl Bromide (Substituent) | Yield (%) |

| 1 | H | 82 |

| 2 | 4-Me | 85 |

| 3 | 4-t-Bu | 81 |

| 4 | 4-F | 78 |

| 5 | 4-Cl | 75 |

| 6 | 3-Me | 80 |

| 7 | 2-Me | 70 |

| 8 | Allyl bromide | 65 |

Utility as a Protecting and Masking Group for Carboxylic Acid Functionalities

The 2-oxazoline group serves as a versatile protecting group for carboxylic acids. organic-chemistry.org This functionality is essentially a masked form of a carboxylic acid, which can be regenerated through hydrolysis. The stability of the oxazoline ring under various conditions, followed by its controlled cleavage, makes it a valuable tool in multistep organic synthesis. researchgate.netlibretexts.org

The protection of a carboxylic acid as a 2-oxazoline derivative allows other functional groups within the molecule to undergo selective reactions with reagents that would otherwise react with the acidic proton or the carboxyl group itself. organic-chemistry.org For example, while a carboxylic acid would react with a Grignard reagent in an acid-base reaction, its corresponding 2-oxazoline derivative is stable, allowing the Grignard reagent to react selectively at other sites in the molecule. libretexts.org

Deprotection, or the hydrolysis of the 2-oxazoline back to the carboxylic acid, is typically achieved under acidic conditions. acs.orgcdnsciencepub.com The mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position, leading to ring cleavage and formation of a β-hydroxy amide intermediate, which is then hydrolyzed to the carboxylic acid and an amino alcohol. The hydrolysis of poly(2-alkyl-2-oxazoline)s often requires harsh conditions, such as strong acids (e.g., HCl) or bases (e.g., NaOH) at reflux temperatures, highlighting the general stability of the N-acylethyleneimine units under ambient conditions. researchgate.net

The following table provides examples of conditions for the deprotection of oxazoline-protected functional groups.

| Protected Group | Reagents for Deprotection | Resulting Functional Group |

| Carboxylic Acid (as 2-oxazoline) | Acidic Hydrolysis (e.g., aq. HCl) | Carboxylic Acid |

| Carboxylic Acid (as 2-oxazoline) | Basic Hydrolysis (e.g., aq. NaOH) | Carboxylate Salt |

| Poly(2-ethyl-2-oxazoline) | Acidic Hydrolysis | Linear Poly(ethylene imine) |

Coordination Chemistry with Transition Metals and Catalytic Applications

2-Alkylthio-2-oxazolines, including this compound, can act as ligands in coordination chemistry, forming complexes with various transition metals. libretexts.orgnih.gov The nitrogen atom of the oxazoline ring and the sulfur atom of the methylthio group can both coordinate to a metal center, allowing these molecules to function as bidentate or monodentate ligands. The resulting metal complexes have found significant applications in homogeneous catalysis. nih.govmdpi.comorientjchem.org

Multidentate oxazoline-based ligands are particularly valuable in asymmetric catalysis due to several advantages: they possess strong chelating ability, and chiral versions can be readily synthesized from commercially available amino acids, placing the chiral center in close proximity to the metal. iastate.edu Chiral bis(oxazoline) (BOX) ligands, for instance, form C₂-symmetric complexes with metals like copper, iron, rhodium, and palladium, which are highly effective catalysts for a wide range of enantioselective reactions. le.ac.uknih.govacs.org

The catalytic cycle of these metal complexes often involves the coordination of a substrate to the metal center, which activates the substrate for subsequent transformation. nih.gov For example, Ni(0) catalysts with phosphite (B83602) ligands are used in the hydrocyanation of alkenes. nih.gov The process involves the oxidative addition of HCN to the catalyst, and the electronic and steric properties of the ligands are crucial for the reaction's efficiency. nih.gov Similarly, ruthenium, tungsten, molybdenum, and rhenium are commonly used in designing carbene complexes for metathesis reactions. nih.gov

The application of transition metal complexes in catalysis is extensive, covering reactions such as:

Oxidation reactions nih.gov

Hydrogenation and hydrosilylation nih.govnih.gov

Hydroformylation and carbonylation nih.govnih.gov

Cross-coupling reactions acs.org

Diels-Alder reactions le.ac.uk

The table below lists some transition metals and their applications in catalysis when complexed with oxazoline-type ligands.

| Transition Metal | Catalytic Application | Reference |

| Copper (Cu) | Asymmetric Diels-Alder, Aldol (B89426), and Michael reactions | acs.org |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | acs.orgethernet.edu.et |

| Rhodium (Rh) | Asymmetric hydrogenation, hydrosilylation | le.ac.uk |

| Ruthenium (Ru) | Asymmetric Diels-Alder, metathesis reactions | nih.govle.ac.uk |

| Nickel (Ni) | Hydrocyanation, cross-coupling reactions | nih.govacs.org |

| Iridium (Ir) | Carbonylation reactions | nih.gov |

Electrophilic and Nucleophilic Activation of the Oxazoline Ring System

The this compound ring system can be activated for reactions with both electrophiles and nucleophiles. scispace.comresearchgate.net The reactivity is centered around the electron-rich nitrogen and sulfur atoms, as well as the electrophilic carbon atoms of the ring.

Nucleophilic Activation: The oxazoline ring itself is generally resistant to nucleophilic attack unless activated. beilstein-journals.org Activation is typically achieved by protonation or alkylation of the ring nitrogen, which increases the electrophilicity of the C2 and C5 ring carbons. Subsequent attack by a nucleophile leads to ring-opening. beilstein-journals.orgscispace.com A wide range of nucleophiles, including those centered on sulfur, oxygen, carbon, and halogens, can participate in these ring-opening reactions. scispace.com For example, acidic sulfonimides serve as effective nucleophiles for opening the rings of electron-rich 2-oxazolines. scispace.com The reaction of 2-(alkylthio)-2-oxazolines with organometallic reagents like organolithiums can lead to the formation of thiiranes and olefins. acs.org

Electrophilic Activation: The term "electrophilic activation" can refer to the activation of the ring by an electrophile (as in the protonation step for nucleophilic attack) or the activation of an external electrophile by the oxazoline-containing molecule, often in the context of a metal complex. frontiersin.org In the latter case, a chiral oxazoline ligand coordinates to a metal, creating a chiral Lewis acid complex. This complex then coordinates to and activates an electrophilic substrate, orienting it for a stereoselective attack by a nucleophile. acs.org

The reactivity of the 2-methylthio group itself is also significant. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. nih.gov This oxidation dramatically increases the leaving group ability of the methylthio moiety, activating the C2 position for nucleophilic substitution. nih.gov This strategy has been employed in the post-polymerization modification of poly(2-ethylthio-2-oxazoline), where oxidation to the polysulfone allows for facile substitution by various N- and S-nucleophiles to create diverse functional polymers. nih.gov This activation via oxidation provides a versatile platform for creating libraries of polyureas and polythiocarbamates with broad functional group tolerance. nih.gov

The following table provides examples of nucleophiles and electrophiles that react with the 2-oxazoline ring system.

| Reactant Type | Example | Reaction |

| Nucleophile | Thiophenols, Thiols scispace.com | Ring-opening via attack at C5 |

| Nucleophile | Acidic Sulfonimides scispace.com | Ring-opening of electron-rich oxazolines |

| Nucleophile | Organolithium Reagents acs.org | Reaction at C2 leading to thiiranes/olefins |

| Nucleophile | Amines, Thioethers (post-oxidation) nih.gov | Substitution at C2 of oxidized poly(2-alkylthio-2-oxazoline) |

| Electrophile | Protic Acids (e.g., HCl) beilstein-journals.org | Protonation of ring nitrogen, activating for nucleophilic attack |

| Electrophile | Alkyl Halides beilstein-journals.org | N-alkylation and subsequent ring-opening |

| Electrophile | Arynes rsc.org | Can activate cyclic sulfides for ring-opening |

Advanced Spectroscopic Characterization of 2 Methylthiooxazoline and Analogs

Elucidation of Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of 2-methylthiooxazoline and its analogs. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined.

Studies on this compound derivatives have utilized ¹H, ¹³C, and even ¹⁵N NMR spectroscopy to confirm their structures. For instance, in the synthesis of 2-methylthio-(glyco)oxazoline derivatives, NMR was instrumental in assigning the ring size and stereochemistry of the sugar moieties attached to the oxazoline (B21484) ring. deepdyve.com

For the parent this compound, the expected ¹H NMR spectrum would feature distinct signals for the methylthio group (S-CH₃) and the two methylene (B1212753) groups (-CH₂-CH₂-) of the oxazoline ring. The methyl protons would appear as a singlet, while the methylene protons would likely present as two triplets due to coupling with each other. A closely related analog, 2-methyl-2-oxazoline (B73545), shows signals for the oxazoline ring protons at approximately 4.21 ppm and 3.82 ppm, with the methyl group appearing at 1.97 ppm in CDCl₃. chemicalbook.com For this compound, the S-CH₃ protons would be expected at a similar or slightly higher field.

The ¹³C NMR spectrum provides further structural confirmation. Key signals would include the carbon of the methylthio group, the two methylene carbons of the oxazoline ring, and the characteristic C=N carbon at the 2-position. In polymers of 2-ethylthio-2-oxazoline, the backbone carbons are readily identified, providing a reference for the monomer's spectral features. doi.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs Note: This table is a representation based on available data for analogs. Actual values for this compound may vary.

| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

| 2-Methyl-2-oxazoline chemicalbook.com | CDCl₃ | 1.97 (s, 3H, -CH₃), 3.82 (t, 2H, -CH₂-N-), 4.21 (t, 2H, -CH₂-O-) | 14.1 (-CH₃), 54.6 (-CH₂-N-), 67.2 (-CH₂-O-), 165.8 (C=N) |

| Poly(2-ethylthio-2-oxazoline) doi.org | DMSO-d₆ | Signals corresponding to the polymer backbone and ethylthio side chains. | Signals for the repeating unit, including the C=N carbon around 156.0 ppm. |

| 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione mdpi.com | DMSO-d₆ | 2.80 (s, 3H, S-CH₃), 7.83-8.08 (m, aromatic H) | Multiple signals for the complex ring system. |

Molecular Identification and Fragmentation Pathways through Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns. Electron-impact (EI) and field desorption (FD) mass spectrometry have been used to study 2-methylthio-(glyco)oxazoline derivatives. deepdyve.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of related oxazoline and thiazoline (B8809763) compounds often proceeds through predictable pathways. For 2-methyl-2-oxazoline, the molecular ion peak is observed at an m/z of 85. chemicalbook.com Key fragments are seen at m/z 55 and 43, corresponding to the loss of CH₂O and the acetyl cation, respectively. chemicalbook.comresearchgate.net

For this compound, characteristic fragmentation would likely involve the loss of the methylthio group (•SCH₃) or cleavage of the oxazoline ring. The analysis of these fragmentation pathways helps in the unambiguous identification of the compound and its analogs. deepdyve.com Tandem mass spectrometry (MS/MS) can further elucidate these pathways by selecting a precursor ion and analyzing its subsequent fragments. chemicalbook.com

Table 2: Predicted and Observed Mass Spectrometry Data for this compound and Analogs Note: Fragmentation is predictive for this compound based on analog behavior.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Postulated Structures |

| This compound | EI (Predicted) | 117 | [M-SCH₃]⁺, fragments from ring cleavage |

| 2-Methyl-2-oxazoline chemicalbook.com | EI | 85 | 55 ([M-CH₂O]⁺), 43 ([CH₃CO]⁺) |

| 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione mdpi.com | MS | 261 ([M]⁺) | Fragments corresponding to the stable aromatic system. |

Vibrational Analysis by Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule. These two techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. mdpi.com

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=N stretching vibration of the oxazoline ring is a key feature, typically appearing in the range of 1600-1680 cm⁻¹. For 2-methyl-2-oxazoline, this peak is observed around 1660-1670 cm⁻¹. chemicalbook.com Other significant bands would include C-O and C-N stretching vibrations from the ring, and C-H stretching and bending vibrations from the methylene and methyl groups.

Raman spectroscopy can provide further details. The C-S and S-CH₃ vibrations, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum. Studies on related sulfur-containing heterocyclic compounds, such as benzoxazoline-2-thione, have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to assign the vibrational modes comprehensively. researchgate.net The analysis of both spectra provides a more complete picture of the molecular vibrations. walshmedicalmedia.com

Table 3: Key Infrared and Raman Vibrational Frequencies (cm⁻¹) for this compound and Related Structures Note: This table is a representation based on known functional group frequencies and data from analogs.

| Functional Group/Vibration | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |

| C-H Stretch (alkane) | 2850-3000 | 2850-3000 | From -CH₂- and -CH₃ groups. |

| C=N Stretch | 1600-1680 | 1600-1680 | Characteristic of the oxazoline ring. |

| CH₂ Bend | 1450-1480 | 1450-1480 | Scissoring vibration of methylene groups. |

| C-O Stretch | 1050-1250 | 1050-1250 | Ether-like stretching within the oxazoline ring. |

| C-N Stretch | 1020-1250 | 1020-1250 | Amine-like stretching within the oxazoline ring. |

| C-S Stretch | 600-800 | 600-800 | Often weak in IR, potentially stronger in Raman. |

Computational and Theoretical Chemistry Approaches for 2 Methylthiooxazoline Systems

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the kinetic stability and chemical reactivity of compounds like 2-methylthiooxazoline. The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity.

DFT calculations, often employing hybrid functionals like B3LYP, can elucidate various molecular properties. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electron-donating and accepting capabilities of a molecule, which are fundamental to its reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are also instrumental in predicting reactivity. These maps visualize the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These quantum chemical parameters are valuable in correlating the structure of thiazoline (B8809763) derivatives with their biological activity.

Table 1: Representative DFT-Calculated Electronic Properties of a Thiazoline Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between ELUMO and EHOMO |

Conformational Dynamics and Ligand-Receptor Interactions through Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound systems, MD simulations provide a dynamic perspective on their conformational flexibility and how they interact with biological targets, such as protein receptors.

These simulations can reveal the preferred conformations of this compound in different environments, such as in a solvent or within the binding site of a protein. By simulating the system for nanoseconds or longer, researchers can observe conformational changes and identify the most stable and energetically favorable orientations. This information is crucial for understanding how the molecule might bind to a receptor and exert its biological effect.

In the context of ligand-receptor interactions, MD simulations can be used to:

Predict Binding Modes: Determine the most likely orientation of this compound within the active site of a target protein.

Estimate Binding Affinities: Calculate the free energy of binding, which provides a quantitative measure of the strength of the interaction.

Identify Key Interactions: Pinpoint the specific amino acid residues in the receptor that form important non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

Atomistic MD simulations have been employed to study the conformational dynamics of related systems, such as poly(2-ethyl-2-oxazoline) brushes, providing insights into their structure and behavior at a molecular level researchgate.net. Such studies can inform the design of novel this compound derivatives with improved binding properties.

Predictive Modeling using Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl For this compound and its analogs, QSAR studies can be instrumental in predicting their biological potency and guiding the design of new, more active derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ptfarm.pl The process of developing a QSAR model typically involves:

Data Set Compilation: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of the molecules' structure, such as electronic, steric, and hydrophobic properties.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the observed biological activity. imist.ma

Model Validation: Assessing the predictive power of the developed model using internal and external validation techniques.

QSAR studies on related thiazoline and thiazole derivatives have successfully identified key molecular descriptors that influence their antitumor and antihistamine activities. ptfarm.plresearchgate.net For instance, descriptors like lipophilicity (LogP), chemical potential (μ), and polarizability have been shown to be important for the biological activity of these compounds. ptfarm.plresearchgate.net These findings suggest that similar approaches could be applied to this compound systems to predict their activities and inform the design of new therapeutic agents.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole moment | Describe the electronic properties and charge distribution. |

| Steric | Molecular weight, Molar refractivity | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

| Topological | Connectivity indices | Describe the atomic arrangement and branching. |

Stereoelectronic Effects and Conformational Landscapes

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. researchgate.net For this compound, these effects play a crucial role in determining its preferred conformation and, consequently, its interactions with other molecules.

The conformational landscape of a molecule describes the relative energies of its different possible three-dimensional arrangements. Understanding the conformational preferences of this compound is essential for predicting its biological activity, as the bioactive conformation is the one that binds to the target receptor.

Computational methods, such as DFT and ab initio calculations, can be used to explore the conformational landscape of this compound. By calculating the energies of different conformers, researchers can identify the most stable, low-energy structures. These studies can reveal the influence of stereoelectronic interactions, such as hyperconjugation and anomeric effects, on the molecule's geometry.

For example, conformational analysis of related oxazoline-containing amino acids has shown that their conformational preferences are dependent on the polarity of the environment. researchgate.net In weakly polar environments, an extended conformation is often favored, while in more polar surroundings, helical conformations may become more prevalent. researchgate.net Similar computational studies on this compound could provide valuable insights into its conformational behavior and how it might adapt to different biological environments.

Theoretical Insights into Supramolecular Assembly and Non-Covalent Interactions

Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. These interactions, although individually weak, collectively play a critical role in determining the structure and function of biological systems and materials. For this compound, understanding its potential for supramolecular assembly is important for predicting its behavior in condensed phases and its interactions with biological macromolecules.

Theoretical methods are well-suited for studying the nature and strength of non-covalent interactions involving this compound. These interactions can include:

Hydrogen Bonding: The nitrogen atom in the oxazoline (B21484) ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic character of the oxazoline ring can lead to stacking interactions with other aromatic systems.

van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules.

Sulfur-Containing Interactions: The sulfur atom in the methylthio group can participate in various types of non-covalent interactions, which can significantly impact protein structure and stability. rsc.org

Computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these intermolecular interactions in the solid state. nih.gov These analyses can reveal the key interactions that stabilize the crystal structure and drive supramolecular assembly.

By providing a detailed understanding of the non-covalent interaction patterns of this compound, theoretical studies can offer insights into its crystal packing, solubility, and binding to biological targets.

Strategic Applications of 2 Methylthiooxazoline and Its Derivatives in Modern Organic Synthesis

Chiral Auxiliary Functions and Ligand Design for Enantioselective Transformations

The temporary incorporation of a chiral unit to guide a stereoselective reaction is a cornerstone of asymmetric synthesis, with the incorporated unit known as a chiral auxiliary. wikipedia.orgsigmaaldrich.com Chiral oxazolines are among the most successful classes of auxiliaries and ligands, owing to their steric and electronic properties and the predictability of the stereochemical outcomes they induce. wikipedia.org

Derivatives of 2-alkylthio-2-oxazoline have been successfully employed in asymmetric synthesis. In seminal work, chiral 2-(alkylthio)-2-oxazolines were used to achieve the asymmetric synthesis of thiiranes from carbonyl compounds. The process involves the metalation of the chiral oxazoline (B21484), followed by reaction with an aldehyde or ketone and subsequent ring closure. While the enantiomeric excesses achieved were modest (19-32% ee), this represented a key proof-of-concept for the use of this scaffold as a chiral auxiliary to transfer stereochemical information. acs.org

The following table details the results from the asymmetric synthesis of thiiranes using a chiral 2-methylthio-4,4-dimethyl-2-oxazoline auxiliary.

| Carbonyl Compound | Thiirane Yield (%) | Enantiomeric Excess (ee, %) |

| Benzophenone | 60 | 25 |

| Acetophenone | 65 | 32 |

| Cyclohexanone | 70 | 19 |

| Propiophenone | 65 | 28 |

Data sourced from Meyers, A.I.; Ford, M.E. The Journal of Organic Chemistry, 1976. acs.org

In the context of ligand design for transition metal catalysis, C2-symmetric bis(oxazoline) ligands are exceptionally effective in a wide array of enantioselective transformations. nih.gov While direct applications of 2-methylthiooxazoline in this domain are less common, the use of sulfur-containing heterocycles as scaffolds for oxazoline ligands is well-established. For instance, novel chiral ligands based on a 2,5-bis(oxazolinyl)thiophene framework have been synthesized and applied in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivities up to 81% ee. nih.gov This demonstrates the utility of sulfur-containing cores in ligand architecture, suggesting the potential for incorporating the this compound unit into bidentate or tridentate ligand designs to modulate catalytic activity and selectivity.

Synthetic Intermediates in Total Synthesis of Natural Products

The oxazoline ring and its variants are crucial building blocks in the synthesis of complex natural products. nih.gov They can serve as protected forms of carboxylic acids or amino alcohols, or as reactive handles for constructing larger molecular frameworks. Specifically, functionalized oxazolidin-2-ones, which share the core heterocyclic structure, are key intermediates in the synthesis of macrolide antibiotics and other bioactive molecules. nih.gov

A prominent example is the concise total synthesis of (−)-cytoxazone, a metabolite with cytokine-modulating activity. In one of the shortest reported syntheses, a chiral oxazolidin-2-one scaffold was constructed in high yield and diastereoselectivity via a sequence involving an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov This intermediate, containing the core heterocyclic ring system, was then elaborated to afford the final natural product.

Although specific examples detailing the use of this compound as a key intermediate in a published total synthesis are not prevalent, its synthetic potential is clear. The this compound moiety can be viewed as a stable, masked carboxylic acid derivative. The methylthio group can be displaced by various nucleophiles or the ring can be hydrolyzed under acidic or basic conditions to unmask a carboxylic acid or ester. This latent reactivity makes it a potentially valuable, if currently underutilized, building block for the strategic assembly of complex natural products.

Precursors for the Construction of Diverse Heterocyclic Frameworks

The unique reactivity of the 2-methylthio group makes this compound and its derivatives valuable precursors for synthesizing other heterocyclic systems. The methylthio moiety is an excellent leaving group, rendering the C2 position of the oxazoline ring electrophilic and susceptible to manipulation.

One direct application is the synthesis of thiiranes (three-membered sulfur heterocycles). Reaction of lithiated 2-(alkylthio)-2-oxazolines with aldehydes and ketones leads to the formation of thiiranes in good yields. acs.org This transformation effectively transfers the sulfur atom from the precursor to a new heterocyclic ring.

Furthermore, the oxazoline ring itself can be chemically transformed. Treatment of oxazolines with sulfurating agents, such as phosphorus pentasulfide (P₂S₅), can convert the ring oxygen into sulfur, yielding the corresponding 2-thiazoline. acs.org This provides a direct route from an oxazoline framework to a thiazoline (B8809763), a heterocycle with its own distinct applications in medicinal chemistry and materials science.

The synthetic utility of related 2-(methylthio) heterocycles has been demonstrated in complex annelation reactions. For example, 2-(methylthio)-2-imidazoline, a close structural analog of this compound, has been used in double-annelation reactions with various amino-heterocycles to construct fused, tetracyclic products. researchgate.net This strategy highlights the potential of the 2-methylthio group to facilitate the construction of complex, polycyclic heterocyclic systems. Additionally, the sulfur atom can be activated through oxidation to a sulfoxide (B87167) or sulfone, creating an even better leaving group and facilitating substitution reactions at the 2-position under mild conditions, a strategy that has been validated in the context of polymer chemistry. nih.govacs.org

Rational Design and In Vitro Evaluation of Enzyme Inhibitors (e.g., LpxC)

The rational design of enzyme inhibitors is a fundamental strategy in drug discovery. It involves identifying a biological target, understanding its structure and mechanism, and designing molecules that can specifically modulate its activity. While LpxC, an essential enzyme in Gram-negative bacteria, is a known target for inhibitors containing oxazoline-related scaffolds, the direct application of this compound is not widely documented. However, the strategic inclusion of thioether linkages is a proven approach in the design of other potent enzyme inhibitors.

The inhibition of the α-glucosidase enzyme, a key target for managing type 2 diabetes, provides a strong analogous case. A series of novel compounds based on 2-(quinoline-2-ylthio)acetamide derivatives were designed, synthesized, and evaluated as α-glucosidase inhibitors. nih.gov These molecules feature a critical thioether bond (R-S-R') that is integral to their binding and inhibitory activity. The compounds were evaluated in vitro, showing potent inhibition with IC₅₀ values in the low-micromolar to nanomolar range, significantly more potent than the clinical drug acarbose. nih.gov Molecular docking studies confirmed that these inhibitors bind effectively within the enzyme's active site. nih.gov

The table below summarizes the in vitro α-glucosidase inhibitory activity of selected 2-(quinoline-2-ylthio)acetamide derivatives.

| Compound | R Group | IC₅₀ (µM) |

| 10a | 4-Fluorophenyl | 0.43 ± 0.01 |

| 10b | 4-Chlorophenyl | 0.28 ± 0.00 |

| 10c | 4-Bromophenyl | 0.18 ± 0.00 |

| 10d | 4-Iodophenyl | 0.21 ± 0.00 |

| Acarbose (Control) | - | 750.0 ± 1.5 |

Data sourced from Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives... PubMed, 2024. nih.gov

These findings demonstrate that a thioether-containing scaffold can be rationally designed to produce highly potent enzyme inhibitors. The this compound structure, containing a related thioimidate functional group, represents a viable starting point for such design efforts. Through computational modeling, synthesis of a focused library of derivatives, and subsequent in vitro evaluation, the this compound core could be optimized to target specific enzymes like LpxC or others where a metal-chelating or strategically positioned sulfur atom could enhance binding affinity and inhibitory potency.

Advanced Material Science and Interdisciplinary Applications of Oxazoline Scaffolds

Poly(2-Oxazoline)s (POx): Synthesis and Macromolecular Engineering

Poly(2-oxazoline)s (POx) represent a versatile class of polymers with significant potential in advanced material science. Their synthesis and subsequent modification allow for a high degree of control over their chemical and physical properties.

Mechanistic Control of Cationic Ring-Opening Polymerization (CROP)

The primary method for synthesizing poly(2-oxazoline)s is through cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.govacs.org This technique is particularly advantageous due to its "living" nature, which enables precise control over the polymer's molecular weight, dispersity, and architecture, including the formation of block and graft copolymers. nih.govacs.org

In the context of 2-alkylthio-2-oxazolines, such as 2-methylthiooxazoline, the CROP mechanism proceeds to yield a polythiocarbamate. nih.gov The polymerization is typically initiated using an electrophilic species, such as methyl tosylate (MeOTs), in a suitable solvent like benzonitrile (B105546) (PhCN). nih.govacs.org The living character of this polymerization allows for the construction of well-defined polymer chains. It has been hypothesized that the alkylthio side chain helps to suppress chain transfer reactions that can be more prevalent with alkoxy side chains, which is attributed to the reduced driving force for the formation of a C=S bond compared to a C=O bond. acs.org

The controlled nature of CROP is crucial for creating polymers with predictable characteristics, a fundamental requirement for their application in advanced materials. The ability to precisely dictate the polymer structure at the molecular level is a key driver of research in this area. nih.govacs.org

Post-Polymerization Functionalization and Scaffold Modification

A significant advantage of polymers derived from 2-alkylthio-2-oxazolines is their capacity for post-polymerization functionalization. nih.govacs.org This approach allows for the introduction of a wide array of functional groups that might not be compatible with the conditions of the initial polymerization reaction. nih.govacs.org

The polythiocarbamate backbone obtained from the CROP of a 2-alkylthio-2-oxazoline can be activated for nucleophilic substitution. nih.govacs.org This activation is typically achieved by oxidizing the sulfur atom in the side chain to a sulfone (SO2). nih.govacs.org This transformation renders the side chain an excellent leaving group, facilitating its substitution by various N- and S-nucleophiles under mild conditions. nih.govacs.org This method provides a versatile platform for creating a diverse library of polyureas and polythiocarbamates with tailored functionalities. nih.govacs.org The broad tolerance of functional groups in this substitution step is a key feature, enabling the synthesis of complex and functional polymers. nih.govacs.org

| Monomer | Polymerization Method | Resulting Polymer | Post-Polymerization Chemistry | Final Products |

| 2-Alkylthio-2-oxazoline | Cationic Ring-Opening Polymerization (CROP) | Polythiocarbamate | Oxidation of sulfur, followed by nucleophilic substitution | Diverse polyureas and polythiocarbamates |

Biomaterial Scaffolds for In Vitro Tissue Engineering and Cellular Microenvironments

Poly(2-oxazoline)s are increasingly investigated for their use in biomedical applications, owing to their biocompatibility and antifouling properties, which make them a promising alternative to poly(ethylene glycol) (PEG). scientificlabs.iefrontiersin.org These characteristics are highly desirable for the development of biomaterial scaffolds that can support cell growth and tissue regeneration in vitro.

While specific studies focusing solely on poly(this compound) in tissue engineering are not extensively detailed in the provided context, the broader class of poly(2-oxazoline)s has demonstrated significant potential. frontiersin.org The ability to functionalize the polymer backbone, as described in the post-polymerization modification section, allows for the attachment of bioactive molecules, such as peptides or growth factors, to the scaffold. This can create a cellular microenvironment that mimics native tissue and can direct cell behavior, such as adhesion, proliferation, and differentiation.

The versatility of poly(2-oxazoline) chemistry enables the fabrication of scaffolds with controlled architectures and chemical compositions, which are critical for successful tissue engineering applications. acs.org

Cross-Disciplinary Research Directions and Synergies Involving Oxazolines

The unique properties of oxazoline-based polymers have fostered a wide range of cross-disciplinary research. The intersection of polymer chemistry, materials science, and biology is particularly evident in the applications of these materials.

In the realm of drug delivery, the biocompatibility and tunable properties of poly(2-oxazoline)s make them attractive candidates for creating nanocarriers for therapeutic agents. mdpi.com The ability to precisely engineer the polymer architecture through living polymerization techniques allows for the development of sophisticated drug delivery systems. acs.org

Furthermore, the functionalizable nature of these polymers opens up possibilities in the development of responsive materials. For instance, the incorporation of stimuli-responsive groups could lead to "smart" materials that change their properties in response to environmental cues such as pH or temperature, with potential applications in sensing and controlled release systems. acs.org

Emerging Research Frontiers and Prospective Directions in 2 Methylthiooxazoline Chemistry

Photochemical Transformations and Photo-Induced Reactivity of 2-Methylthiooxazoline

The photochemical behavior of this compound is an area of growing interest, with potential applications in photopharmacology, materials science, and organic synthesis. While direct photochemical studies on this compound are still in their nascent stages, research on related heterocyclic systems provides a strong foundation for predicting its photo-induced reactivity. The presence of both a C=N bond within the oxazoline (B21484) ring and a C-S bond in the methylthio group suggests several possible photochemical pathways.

One potential photochemical transformation is photoisomerization. Studies on analogous 2-thiazolines have shown that they can undergo photoisomerization to N-alkenylthioamides rsc.org. This suggests that upon irradiation, this compound could potentially isomerize to the corresponding N-alkenyl-S-methylthiocarbamate. Such a reaction would proceed through the cleavage of the C-O bond of the oxazoline ring, followed by rearrangement.

Another significant area of exploration is the photochemical cleavage of the C-S bond. Research on methyl aryl sulfides and sulfoxides has demonstrated that the C-S bond can be homolytically cleaved upon UV irradiation dntb.gov.ua. This opens up the possibility of using this compound as a photo-responsive source of radicals. The photolysis of a 2-amino-Δ2-thiazoline derivative has also been observed to proceed via C-S bond cleavage researchgate.net. The resulting radicals could be harnessed for various applications, including polymer initiation and surface modification.

The development of photoswitches based on related benzazole systems further highlights the potential in this area. For instance, styrylbenzoxazole and styrylbenzothiazole (B8753269) derivatives have been synthesized and their photochemical properties evaluated, demonstrating reversible E-Z isomerization mdpi.com. This suggests that functionalizing this compound at the methyl group or on the oxazoline ring could lead to novel photo-responsive molecules with tunable properties.

Future research in this area will likely focus on elucidating the specific photochemical pathways of this compound, quantifying the quantum yields of different processes, and exploring the influence of substituents and solvent on the reaction outcomes.

Electrochemically Mediated Synthesis and Reactions

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often providing unique reactivity and selectivity. The application of electrochemistry to the synthesis and modification of this compound is a promising frontier. While direct electrochemical studies on this specific compound are limited, the broader field of heterocyclic electrochemistry provides valuable insights.

The electrochemical synthesis of the oxazoline ring itself has been demonstrated through various methods. For example, an electrochemically mediated intramolecular functionalization of C(sp³)-H bonds has been used to produce diverse trisubstituted 2-oxazolines organic-chemistry.org. Another approach involves the chloride-mediated electrochemical cyclization of alkenes and amides, which offers excellent site- and diastereoselectivities. These methods could potentially be adapted for the synthesis of this compound from appropriate precursors.

The thioether moiety in this compound is also electrochemically active. The electrochemical oxidation of thioethers is a well-established process that can lead to the formation of sulfoxides and sulfones. This transformation could be used to modulate the electronic properties and reactivity of the this compound molecule. For instance, oxidation of the sulfur atom would make the 2-position of the oxazoline ring more electrophilic and susceptible to nucleophilic attack.

Furthermore, the electrochemical synthesis of thiophene-containing macrocycles from pyrrole-thiophene-pyrrole precursors demonstrates the feasibility of forming C-C bonds electrochemically with sulfur-containing heterocycles. This suggests that this compound could be used as a building block in electrochemical coupling reactions to generate more complex molecular architectures.

Future investigations will likely focus on determining the cyclic voltammetry of this compound to understand its redox behavior. This will be crucial for designing controlled electrochemical transformations, such as selective oxidation of the thioether or polymerization via electrochemical initiation.

Development of Novel Catalytic Systems Incorporating this compound Ligands

Chiral oxazoline-containing ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The incorporation of a methylthio group at the 2-position of the oxazoline ring in this compound offers a unique combination of a hard nitrogen donor and a soft sulfur donor, making it an attractive candidate for the development of novel ligands for a variety of metal-catalyzed reactions.

The coordination chemistry of bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands is well-established, and their metal complexes have been successfully employed in a wide range of asymmetric transformations, including Diels-Alder reactions, aldol (B89426) reactions, and cyclopropanations diva-portal.orgle.ac.ukresearchgate.netacs.orgrameshrasappan.com. The introduction of a sulfur donor atom, as in this compound, could lead to ligands with distinct electronic and steric properties, potentially resulting in improved catalytic activity and enantioselectivity.

A significant advancement in this area is the synthesis of C2-symmetric chiral ligands based on 2,5-bis(oxazolinyl)thiophene mdpi.com. These ligands, in combination with copper(II) triflate, have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroolefins, achieving good yields and enantioselectivities. This demonstrates the successful integration of a sulfur-containing heterocycle into a chiral oxazoline ligand framework. Similarly, thiazoline-oxazoline ligands have been synthesized and applied in asymmetric catalysis researchgate.net.

The potential of this compound as a ligand is further underscored by the versatility of the thioether group. The sulfur atom can act as a soft donor, forming stable complexes with late transition metals such as palladium, platinum, and rhodium. Furthermore, the thioether can be oxidized to a sulfoxide (B87167), which is also a coordinating group and introduces an additional stereocenter, allowing for the fine-tuning of the ligand's properties.

Future research will likely focus on the synthesis of chiral derivatives of this compound and their coordination to various transition metals. The catalytic performance of these novel metal-ligand complexes will then be evaluated in a range of asymmetric reactions.

Table 1: Application of Thiophene-Based Bis(oxazoline) Ligand in Asymmetric Friedel-Crafts Alkylation This table presents data for a related thiophene-based bis(oxazoline) ligand to illustrate the catalytic potential of sulfur-containing oxazoline ligands.

| Entry | Substrate (Indole) | Electrophile (Nitroolefin) | Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Indole | trans-β-Nitrostyrene | 2,5-bis((S)-4-isopropyloxazolin-2-yl)thiophene | 15 | 72 | 78 |

| 2 | 2-Methylindole | trans-β-Nitrostyrene | 2,5-bis((S)-4-isopropyloxazolin-2-yl)thiophene | 15 | 68 | 75 |

| 3 | Indole | 4-Chloro-trans-β-nitrostyrene | 2,5-bis((S)-4-isopropyloxazolin-2-yl)thiophene | 15 | 76 | 81 |

Computational Design and Optimization through Artificial Intelligence and Machine Learning

Computational methods, including Density Functional Theory (DFT) and machine learning (ML), are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery and optimization of new molecules by predicting their properties and reactivity, thus guiding experimental efforts. The application of these in silico techniques to this compound chemistry holds significant promise.

DFT calculations can provide fundamental insights into the electronic structure, geometry, and reactivity of this compound and its derivatives. For instance, DFT studies on related oxazolidinone scaffolds have been used to understand their physicochemical properties and to rationalize their biological activity nih.gov. Similar studies on this compound could be used to predict its behavior in photochemical and electrochemical reactions, as well as its coordination properties as a ligand. For example, the HOMO and LUMO energy levels can be calculated to predict its susceptibility to oxidation and reduction, while the calculation of transition state energies can elucidate reaction mechanisms.

Artificial intelligence and machine learning are poised to revolutionize the design of molecules with desired properties rsc.orgnih.govmit.educmu.edu. ML models can be trained on existing chemical data to predict the properties of new, un-synthesized molecules. For this compound, ML could be used to:

Predict reactivity: An ML model could be trained to predict the outcome of a reaction involving this compound under different conditions, saving time and resources in the laboratory rsc.orgnih.govmit.educmu.edu.

Optimize ligand design: By correlating the structural features of this compound-based ligands with their catalytic performance, ML algorithms could suggest new ligand structures with improved activity and selectivity.

Screen for biological activity: ML models can be used to predict the potential biological targets of this compound derivatives, guiding their development as therapeutic agents.

The integration of high-throughput experimentation with machine learning can create a closed-loop discovery process, where the results of experiments are used to continuously improve the predictive power of the ML models, which in turn suggest the next set of experiments to perform.

Strategies for Bioconjugation and Bioorthogonal Chemical Modifications

The development of chemical tools for the selective modification of biomolecules in their native environment is a major goal of chemical biology. Bioorthogonal chemistry, which involves reactions that proceed with high selectivity and efficiency in complex biological systems, is at the forefront of this field nih.govresearchgate.netbiorxiv.orgnih.gov. The unique properties of the this compound scaffold make it a promising candidate for the development of novel bioconjugation and bioorthogonal labeling strategies.

A groundbreaking study on the living cationic ring-opening polymerization of 2-ethylthio-2-oxazoline has opened up a new avenue for creating functional polymers for biomedical applications nih.govnih.govacs.orgcncb.ac.cn. This research demonstrated that poly(2-ethylthio-2-oxazoline) can be synthesized with controlled molecular weight and low dispersity. Importantly, the thioether side chains of the resulting polymer can be activated by oxidation to the corresponding sulfone, which then becomes susceptible to nucleophilic substitution by a variety of N- and S-nucleophiles. This post-polymerization modification platform allows for the introduction of a wide range of functional groups, including those that would be incompatible with the polymerization conditions.

This strategy has significant implications for bioconjugation. For example, a poly(this compound) polymer could be synthesized and then functionalized with biotin (B1667282) for affinity-based applications, or with a fluorescent dye for imaging purposes. Furthermore, the polymer could be conjugated to a protein or an antibody to improve its pharmacokinetic properties or to create a targeted drug delivery system.

Table 2: Post-Polymerization Modification of Poly(2-ethylthio-2-oxazoline) This table showcases the versatility of a closely related poly(2-alkylthio-2-oxazoline) platform for introducing diverse functionalities, a strategy directly applicable to poly(this compound).

| Entry | Nucleophile | Resulting Polymer Side Chain | Application |

|---|---|---|---|

| 1 | Benzylamine | -NH-CH₂-Ph | Introduction of a hydrophobic moiety |

| 2 | Thiophenol | -S-Ph | Attachment of an aromatic group |

| 3 | Azide (B81097) | -N₃ | "Click" chemistry handle |

| 4 | Biotin-amine | -NH-(CH₂)₅-Biotin | Bioconjugation |

The thioether group itself can also be a target for selective chemical modification. While the thioether in methionine is generally considered to be less reactive than the thiol of cysteine, methods for the chemoselective modification of methionine have been developed. These often rely on redox chemistry, where the thioether is oxidized to a sulfonium (B1226848) species that can then be targeted by nucleophiles. Such strategies could be adapted for the selective labeling of this compound-containing molecules.

Q & A

Q. What are the optimal synthetic routes for 2-Methylthiooxazoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation reactions between thiourea derivatives and α-haloketones or via oxazoline ring functionalization. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate ring closure, improving yields .

- Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance kinetic and thermodynamic outcomes .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Characterization via melting point comparison and spectroscopic data (e.g., NMR, IR) is critical to confirm structure .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals (e.g., thiazoline ring protons at δ 3.5–4.5 ppm, methylthio group at δ 2.1–2.3 ppm). Coupling constants (J values) confirm stereochemistry .

- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) validate functional groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) assess purity and molecular ion peaks .

Cross-referencing data with literature (e.g., CAS registry entries for analogous compounds) minimizes misassignment .

Q. How should stability studies of this compound be designed under varying environmental conditions, and what parameters are critical to monitor?

- Methodological Answer :

- Experimental Design : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) evaluates degradation. Samples are analyzed at intervals via HPLC .

- Critical Parameters :

- pH Sensitivity : Assess hydrolysis in buffered solutions (pH 1–13).

- Light Exposure : UV-Vis spectroscopy monitors photodegradation .

- Thermal Stability : TGA/DSC identifies decomposition temperatures .

- Data Interpretation : Degradation products (e.g., oxazole derivatives) are characterized via LC-MS, and Arrhenius plots predict shelf life .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound synthesis?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states and intermediates. Key metrics include Gibbs free energy (ΔG‡) and bond dissociation energies .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions between this compound and biological targets (e.g., enzymes), correlating with experimental IC₅₀ values .

- Validation : Experimental kinetic data (e.g., rate constants) are compared with computational predictions to refine models .

Q. What methodologies are recommended for resolving contradictions in reported biological or chemical activities of this compound across different studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate data, assess study quality, and identify bias (e.g., solvent effects, assay variability) .

- Meta-Analysis : Use Cochrane criteria to statistically harmonize IC₅₀ or EC₅₀ values, applying random-effects models to account for heterogeneity .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, buffer systems) to isolate variables .

Q. What advanced experimental designs are suitable for investigating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., alkyl/aryl groups at C-2/C-4) using parallel synthesis or combinatorial chemistry .

- High-Throughput Screening : Assess bioactivity (e.g., antimicrobial, enzyme inhibition) in 96-well plates with robotic automation .

- Multivariate Analysis : PCA or PLS-DA correlates structural descriptors (e.g., logP, H-bond donors) with activity, identifying pharmacophores .